N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide
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Overview
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents
Mechanism of Action
Target of Action
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide, also known as N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide, has been identified as a positive allosteric modulator of the Muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in the central nervous system and peripheral tissues .
Mode of Action
As a positive allosteric modulator, this compound enhances the response of the M4 receptor to its natural ligand, acetylcholine . This results in an increased response at the receptor level, leading to enhanced downstream signaling .
Pharmacokinetics
It is noted that the compound has excellent in vivo pharmacokinetic properties, with low intravenous clearance and good brain exposure . These properties suggest that the compound may have good bioavailability, although further studies would be needed to confirm this.
Result of Action
As a positive allosteric modulator of the m4 receptor, it can be inferred that the compound enhances the cellular responses mediated by this receptor, potentially leading to changes in physiological functions regulated by the m4 receptor .
Preparation Methods
The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves the coupling of substituted 2-amino benzothiazoles with tosylated butanamide derivatives. The reaction conditions often include the use of uronium-type activating systems such as TBTU/HOBt/DIPEA or phosphonic acid anhydride methods like T3P/Py, which facilitate the formation of amides in moderate to excellent yields . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high purity and yield.
Chemical Reactions Analysis
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Comparison with Similar Compounds
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide can be compared with other benzothiazole derivatives such as:
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds also exhibit anti-inflammatory properties but differ in their specific substituents and biological activities.
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide: This compound is a selective and brain-penetrant positive allosteric modulator of the M4 receptor, similar to this compound, but with different pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-13-6-9-15(10-7-13)28(24,25)12-4-5-17(23)21-20-22-18-16(26-3)11-8-14(2)19(18)27-20/h6-11H,4-5,12H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSSMNLXVYYAKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(C=CC(=C3S2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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